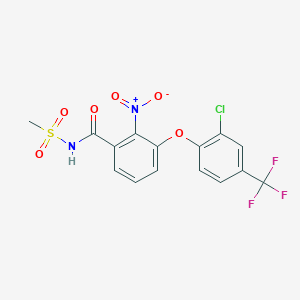

3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a benzamide core substituted with chloro, trifluoromethyl, phenoxy, methylsulfonyl, and nitro groups, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide typically involves multiple steps:

Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Phenoxy Substitution: The phenoxy group is typically introduced through a nucleophilic aromatic substitution reaction using phenol or its derivatives.

Sulfonylation: The methylsulfonyl group is added using reagents like methylsulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine, while the phenoxy group can be oxidized under strong conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy and chloro derivatives.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro, chloro, and trifluoromethyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for active ingredients.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, while the chloro and trifluoromethyl groups can modulate the compound’s lipophilicity and binding affinity to proteins. The phenoxy and methylsulfonyl groups contribute to the overall stability and reactivity of the molecule.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

- 2-Chloro-4-(trifluoromethyl)phenol

- N-(Methylsulfonyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide stands out due to the combination of its functional groups. This unique combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

The compound 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide , commonly referred to as Fomesafen , is a synthetic herbicide belonging to the class of nitrophenyl ethers. Its chemical structure includes a trifluoromethyl group and a methylsulfonyl moiety, which contribute to its biological activity. This article explores the biological activity of Fomesafen, including its mechanisms of action, efficacy against various plant species, and relevant case studies.

- Molecular Formula : C₁₅H₁₀ClF₃N₂O₆S

- Molecular Weight : 438.76 g/mol

- CAS Number : 116493-45-9

Fomesafen acts primarily as an inhibitor of protoporphyrinogen oxidase (PPO) , an enzyme critical in the chlorophyll biosynthesis pathway. By inhibiting this enzyme, Fomesafen disrupts the synthesis of chlorophyll, leading to the accumulation of toxic porphyrin intermediates, which ultimately results in cell membrane damage and plant death.

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Target Enzyme | Protoporphyrinogen oxidase (PPO) |

| Mechanism | Inhibition of chlorophyll biosynthesis |

| Affected Organisms | Broadleaf weeds and some grass species |

| Application Method | Foliar application |

| Toxicity Level | Moderate toxicity to aquatic organisms |

Efficacy Against Weeds

Fomesafen is particularly effective against a range of broadleaf weeds such as:

- Amaranthus spp. (Pigweeds)

- Chenopodium spp. (Goosefoots)

- Solanum spp. (Nightshades)

Case Studies

- Field Trials on Soybean Crops : A series of field trials conducted in the Midwest United States demonstrated that Fomesafen significantly reduced populations of resistant pigweed species when applied post-emergence at recommended rates. The trials reported a reduction in weed biomass by up to 85% compared to untreated controls .

- Impact on Non-target Species : Research indicated that while Fomesafen effectively controls target weeds, it also poses risks to non-target species, particularly aquatic plants. Studies showed that runoff from treated fields led to detectable levels of Fomesafen in nearby water bodies, prompting concerns about its environmental impact .

- Resistance Management : A study highlighted the role of Fomesafen in integrated weed management programs, emphasizing its effectiveness when used in rotation with other herbicides. This strategy helps mitigate the development of herbicide-resistant weed populations .

Environmental Impact

The environmental fate of Fomesafen has been assessed through various studies:

- Soil Persistence : Fomesafen has a moderate half-life in soil, ranging from 30 to 90 days depending on environmental conditions such as pH and organic matter content.

- Aquatic Toxicity : Laboratory studies have shown that Fomesafen is moderately toxic to fish and aquatic invertebrates, necessitating careful management practices to minimize runoff into water bodies .

Environmental Impact Summary Table

| Parameter | Value/Description |

|---|---|

| Soil Half-life | 30 - 90 days |

| Aquatic Toxicity Level | Moderate toxicity |

| Runoff Potential | High potential in heavy rainfall events |

Propiedades

IUPAC Name |

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)9-3-2-4-12(13(9)21(23)24)27-11-6-5-8(7-10(11)16)15(17,18)19/h2-7H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHCYHBKSYXFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.